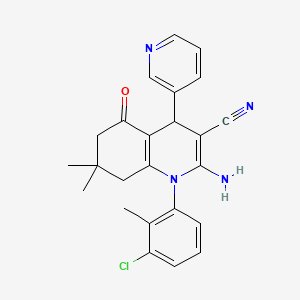![molecular formula C29H26N2OS2 B11538637 1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11538637.png)
1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalen-2-ol core, which is modified with a benzothiazolyl group and a tert-butylphenylmethylsulfanyl moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of the Tert-Butylphenylmethylsulfanyl Group: This step involves the reaction of the benzothiazole derivative with 4-tert-butylbenzyl chloride in the presence of a base.
Coupling with Naphthalen-2-ol: The final step involves the condensation of the modified benzothiazole with naphthalen-2-ol under acidic or basic conditions to form the desired product.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a probe or ligand in biochemical assays due to its unique structural features.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation, depending on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar compounds to 1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL include other benzothiazole derivatives and naphthalen-2-ol analogs These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C29H26N2OS2 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
1-[[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C29H26N2OS2/c1-29(2,3)21-11-8-19(9-12-21)18-33-28-31-25-14-13-22(16-27(25)34-28)30-17-24-23-7-5-4-6-20(23)10-15-26(24)32/h4-17,32H,18H2,1-3H3 |
InChI Key |
UFZAPJYEOADONY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(4-bromophenyl)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11538554.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11538561.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11538570.png)

![(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11538586.png)
![N-{2-[(2E)-2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11538587.png)
![2-[(3-bromo-4-hydroxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11538588.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11538592.png)
![2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11538598.png)
![3-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11538601.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538609.png)
![4-{2,5-dioxo-3-[(N'-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B11538615.png)
![N-[(1E)-3-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11538622.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538630.png)
